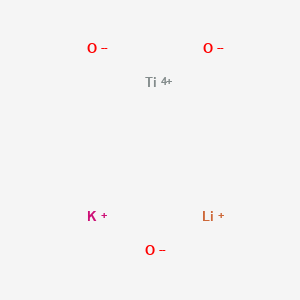![molecular formula C20H12N4O4S2 B12644066 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions that include the formation of key intermediates followed by cyclization and functional group modifications. One common method involves the use of donor-acceptor cyclopropanes containing bromomethyl groups in the ortho position of the aromatic substituent, which react with primary amines to form the desired isoindole derivatives . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, to yield isoindoles .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the isoindole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the isoindole ring.
Cycloaddition: Isoindole derivatives can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: They are used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves the inhibition of specific enzymes or proteins. For example, certain derivatives act as inhibitors of protein kinase CK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell growth and survival, making these compounds potential candidates for anti-cancer therapies.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other similar compounds, such as isoindoline derivatives and imidazole-containing compounds. While isoindoline derivatives share a similar core structure, they often exhibit different reactivity and biological activities due to variations in their substituents . Imidazole-containing compounds, on the other hand, are known for their antimicrobial properties and are used in different therapeutic applications . The unique structural features and reactivity of 1H-Isoindole-1,3(2H)-dione derivatives make them distinct and valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H12N4O4S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-[5-[[2-imino-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O4S2/c1-9-8-29-20(22-9)24-18(27)15(30-19(24)21)7-11-3-5-14(28-11)10-2-4-12-13(6-10)17(26)23-16(12)25/h2-8,21H,1H3,(H,23,25,26) |
InChI Key |
GQAZVKGMNHDWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


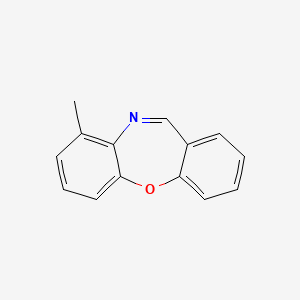


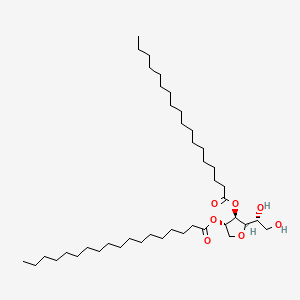
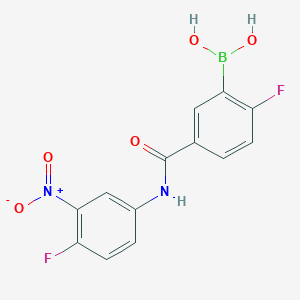
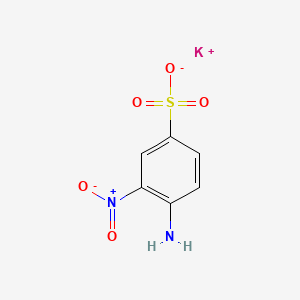
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)

